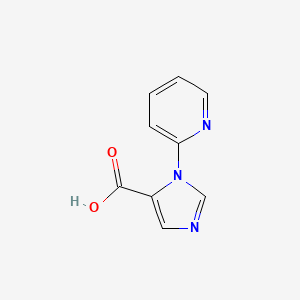
1-(2-Pyridyl)imidazole-5-carboxylic Acid
Descripción general
Descripción
1-(2-Pyridyl)imidazole-5-carboxylic Acid , also known by its IUPAC name 1-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid , is a chemical compound with the molecular formula C9H7N3O2 . It belongs to the class of imidazole-containing compounds and exhibits interesting properties due to its heterocyclic structure. The compound is a white to tan solid .
Synthesis Analysis
Several synthetic routes exist for the preparation of this compound. One such method involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups using carbonyldiimidazole (CDI) as a coupling reagent. Under microwave conditions, this process yields imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles. Notably, this method avoids the need for extensive work-up and column chromatography .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered imidazole ring fused with a pyridine ring. The carboxylic acid group is attached to the imidazole nitrogen. The presence of both nitrogen atoms in the heterocyclic ring system contributes to its unique properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
1-(2-Pyridyl)imidazole-5-carboxylic Acid and its derivatives have been widely studied for their reactivity and potential in synthesizing various organic compounds. For example, reactions involving carboxylic acid derivatives have led to the formation of 3H-imidazo[4,5-b]pyridine derivatives, displaying the versatility of these compounds in synthetic chemistry (Yıldırım et al., 2005). Additionally, compounds with structures related to this compound, such as imidazol[1,5-a]indoles, have been synthesized through N-H functionalization, showcasing the adaptability of these chemical structures in constructing various classes of compounds (Rao et al., 2019).
Coordination Polymers and Frameworks
The compound and its derivatives have also been instrumental in the formation of coordination polymers and frameworks. For instance, multi-functional ligands, including variants of the imidazole-based multi-carboxylate, have been used to react with metal ions, resulting in diverse and complex structures like 3D polymers with unique channels and frameworks (Guo et al., 2013).
Luminescent Sensing and Biological Applications
Some derivatives have shown promising applications in sensing and biological fields. A notable example is the usage of certain imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution, illustrating the potential of these compounds in environmental and biological sensing (Shao et al., 2011). Furthermore, modifications in Pyrrole–imidazole (Py–Im) hairpin polyamides, related to the compound , have shown significant increases in biological activity, highlighting the relevance of these compounds in gene expression modulation and potentially therapeutic applications (Meier et al., 2012).
Anticorrosive Properties
Compounds structurally related to this compound, such as 1-(2-Pyridyl)-2-thiourea, have been studied for their anticorrosive properties on mild steel in acidic medium. This emphasizes the potential of these compounds in industrial applications, particularly in protecting metals against corrosion (Zhang et al., 2018).
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to exhibit both acidic and basic properties due to the presence of two types of nitrogen atoms in the imidazole ring . This dual property might influence its interaction with biological targets.
Biochemical Pathways
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 18917 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
3-pyridin-2-ylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-10-6-12(7)8-3-1-2-4-11-8/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMCHRETPQPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



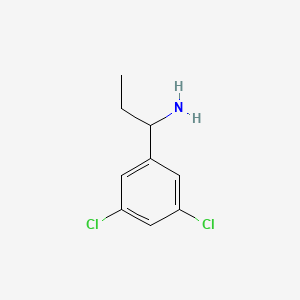
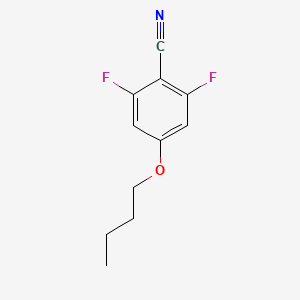



![7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide](/img/structure/B1405256.png)



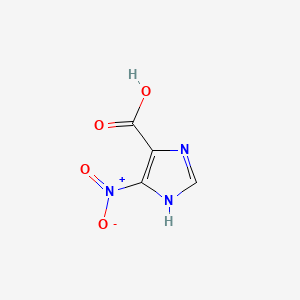
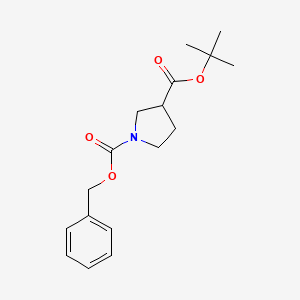
![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)

